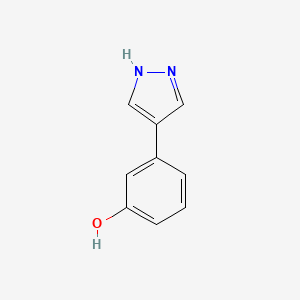

3-(1H-pyrazol-4-yl)phenol

Description

The exact mass of the compound 3-(1H-pyrazol-4-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-pyrazol-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYYOXSEZAFDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-52-9 | |

| Record name | 3-(1H-pyrazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-pyrazol-4-yl)phenol

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(1H-pyrazol-4-yl)phenol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The pyrazole moiety is a well-recognized pharmacophore, and its combination with a phenol group offers a versatile scaffold for designing novel therapeutic agents.[1][2][3][4] This document will delve into the core synthetic strategies, the rationale behind experimental choices, and detailed protocols to empower researchers in their synthetic endeavors.

The Significance of the 3-(1H-pyrazol-4-yl)phenol Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The phenolic hydroxyl group is also a key functional group in many pharmaceuticals, often involved in crucial hydrogen bonding interactions with biological targets. The combination of these two moieties in 3-(1H-pyrazol-4-yl)phenol creates a molecule with high potential for biological activity and a valuable building block for further chemical modifications.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 3-(1H-pyrazol-4-yl)phenol reveals several viable synthetic disconnections. The primary strategies for its synthesis can be broadly categorized into two approaches:

-

Strategy A: Construction of the pyrazole ring onto a pre-existing phenolic precursor. This approach often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound bearing a protected phenol.

-

Strategy B: Formation of the carbon-carbon bond between a pre-formed pyrazole ring and a phenolic precursor. This is typically achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This guide will focus on these two robust and widely applicable strategies.

Strategy A: Pyrazole Ring Formation via Condensation Reactions

The Knorr pyrazole synthesis and the Paal-Knorr synthesis are classical and reliable methods for constructing the pyrazole ring from 1,3-dicarbonyl compounds.[5][6][7]

The Knorr Pyrazole Synthesis Approach

The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[5][7] To synthesize 3-(1H-pyrazol-4-yl)phenol, a suitable starting material would be a 1,3-dicarbonyl compound attached to a protected phenol.

Workflow Diagram:

Caption: Knorr synthesis pathway to 3-(1H-pyrazol-4-yl)phenol.

3.1.1. Step 1: Synthesis of 1-(3-Methoxyphenyl)butane-1,3-dione (A 1,3-Dicarbonyl Precursor)

The first step is a Claisen condensation to form the required 1,3-dicarbonyl compound. Using a commercially available starting material like 3-methoxyacetophenone allows for the introduction of a protected phenol group early in the synthesis.

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add 3-methoxyacetophenone.

-

Slowly add ethyl acetate to the mixture at room temperature.

-

Stir the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 1-(3-methoxyphenyl)butane-1,3-dione.

3.1.2. Step 2: Knorr Pyrazole Synthesis

The synthesized 1,3-dicarbonyl compound is then cyclized with hydrazine to form the pyrazole ring.[5][7]

Experimental Protocol:

-

Dissolve 1-(3-methoxyphenyl)butane-1,3-dione in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution. A catalytic amount of acid (e.g., sulfuric acid) can be used.[5]

-

Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-(3-methoxyphenyl)-5-methyl-1H-pyrazole.

3.1.3. Step 3: Demethylation to Yield 3-(1H-pyrazol-4-yl)phenol

The final step is the deprotection of the phenol group. Boron tribromide (BBr₃) is a common and effective reagent for the cleavage of aryl methyl ethers.

Experimental Protocol:

-

Dissolve 3-(3-methoxyphenyl)-5-methyl-1H-pyrazole in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of boron tribromide in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding methanol or water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-(1H-pyrazol-4-yl)phenol.

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds.[8][9][10][11] This strategy involves the coupling of a pyrazole-boronic acid or ester with a halogenated phenol derivative, or vice versa.

Workflow Diagram:

Sources

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Significance of the Pyrazole Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrazol-4-yl)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-pyrazol-4-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are well-established pharmacophores known for a wide range of biological activities.[1] A thorough understanding of the physicochemical characteristics of this molecule is fundamental for its application in drug design, formulation development, and toxicological assessment. This document details the key identity and physicochemical parameters, both from available literature on closely related isomers and through computational predictions where direct experimental data is unavailable. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these properties, including melting point, aqueous solubility, acid dissociation constant (pKa), and the octanol-water partition coefficient (LogP). The methodologies are designed to ensure data integrity and reproducibility, providing researchers with a self-validating framework for characterization.

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile bioisostere for other functional groups, enhancing binding affinity to biological targets.[1] The compound 3-(1H-pyrazol-4-yl)phenol combines this important heterocycle with a phenol moiety, introducing properties that are critical for molecular interactions and pharmacokinetic profiles. The phenolic hydroxyl group can act as a hydrogen bond donor, while the pyrazole ring contains both a hydrogen bond donor (the N-H proton) and acceptor sites (the sp2 hybridized nitrogen). This dual character makes its physicochemical profile particularly sensitive and crucial to understand for predicting its behavior in biological systems. This guide serves as a foundational resource for scientists engaged in the research and development of molecules incorporating this valuable structural motif.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety.

Chemical Identity

-

IUPAC Name: 3-(1H-pyrazol-4-yl)phenol

-

Molecular Formula: C₉H₈N₂O[2]

-

Molecular Weight: 160.17 g/mol [2]

-

Chemical Structure:

Caption: 2D Structure of 3-(1H-pyrazol-4-yl)phenol.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties. Direct experimental data for 3-(1H-pyrazol-4-yl)phenol is not widely published; therefore, data from isomers and predicted values are included for context and to underscore the necessity of empirical validation.

| Property | Value | Data Type | Source / Comments |

| Melting Point (°C) | 90-94 | Experimental | For isomer 2-(1H-Pyrazol-3-yl)phenol.[2] A sharp melting range is indicative of high purity. |

| Boiling Point (°C) | 381.0 ± 17.0 | Predicted | For isomer 2-(1H-Pyrazol-3-yl)phenol.[3] High boiling point is expected due to hydrogen bonding capabilities. |

| pKa | 9.06 ± 0.30 | Predicted | For isomer 2-(1H-Pyrazol-3-yl)phenol.[3] Primarily reflects the acidity of the phenolic hydroxyl group. |

| LogP | 1.5779 | Predicted | For isomer 3-(1H-Pyrazol-1-yl)phenol.[4] Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Not Available | - | Expected to be low to moderate. Must be determined experimentally. |

| CAS Number | Not Available | - | A unique identifier has not been assigned in major databases. |

Experimental Protocols for Physicochemical Characterization

The following protocols are presented as robust, validated methods for determining the essential physicochemical properties of 3-(1H-pyrazol-4-yl)phenol. Adherence to these methodologies will yield high-quality, reproducible data suitable for regulatory submissions and internal decision-making.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. This protocol uses the capillary method with a digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If the solid is granular, gently pulverize it to a fine powder using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom.[5] Repeat until a packed column of 2-3 mm in height is achieved. This height is crucial for uniform heat transfer and an accurate reading.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to find a preliminary value. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the block to approximately 20°C below the expected melting point.[5]

-

Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.[5]

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Causality: Aqueous solubility is a primary determinant of bioavailability for orally administered drugs. Poor solubility can lead to low absorption and insufficient therapeutic effect. This protocol uses a tiered, visual inspection method for a preliminary assessment.[6]

Methodology:

-

Solvent Preparation: Use purified water (e.g., HPLC grade) or a relevant buffer system (e.g., Phosphate-Buffered Saline, pH 7.4) as the solvent.

-

Initial Attempt (High Concentration): Weigh 10 mg of the compound into a clean glass vial. Add 1 mL of the solvent to achieve a target concentration of 10 mg/mL.

-

Mechanical Agitation:

-

Step 3a: Vortex the vial vigorously for 1-2 minutes at room temperature.[6] Visually inspect for undissolved solid against a dark background. If clear, the compound is soluble at ≥10 mg/mL.

-

Step 3b: If not fully dissolved, place the vial in a water bath sonicator for 5 minutes.[6] Inspect again.

-

Step 3c: If solid remains, warm the solution to 37°C for up to 60 minutes, with intermittent shaking.[6] Inspect again.

-

-

Serial Dilution: If the compound is not soluble at 10 mg/mL, perform a serial 10-fold dilution. Prepare a new sample with 1 mg of compound in 1 mL of solvent (1 mg/mL) and repeat the mechanical agitation steps (3a-3c).

-

Reporting: Report the highest concentration at which the compound forms a clear solution with no visible precipitate. For quantitative analysis, the supernatant of a saturated solution can be analyzed by HPLC or UV-Vis spectroscopy.

Caption: Tiered approach for aqueous solubility assessment.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa value defines the extent of a molecule's ionization at a given pH. This is critical as the ionization state affects solubility, membrane permeability, and receptor binding. For 3-(1H-pyrazol-4-yl)phenol, the phenolic hydroxyl is expected to be the primary acidic center. Potentiometric titration is a highly precise and standard method for pKa determination.[7]

Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations.[8]

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration:

-

For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).[8]

-

Add the titrant in small, precise increments (e.g., 0.02 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest portion of the titration curve). Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of the Octanol-Water Partition Coefficient (LogP)

Causality: LogP is the measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. The "shake-flask" method is the traditional approach, but HPLC-based methods are faster and use less material, making them ideal for drug discovery settings.[9][10] This protocol describes a reversed-phase HPLC (RP-HPLC) method.

Methodology:

-

System Setup: Use a C18 or similar reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier like methanol or acetonitrile.

-

Calibration: Prepare a series of standard compounds with known LogP values that span a range (e.g., LogP 0 to 5). Inject each standard individually and record its retention time (t_R).

-

Void Time Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time (t_0).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot the log(k') for each standard against its known LogP value. Perform a linear regression to obtain a calibration equation (logP = m * log(k') + c).

-

Sample Analysis: Prepare a solution of 3-(1H-pyrazol-4-yl)phenol in the mobile phase. Inject the sample and record its retention time (t_R).

-

LogP Calculation: Calculate the capacity factor (k') for the sample. Use the calibration equation to determine its LogP value. For accuracy, measurements should be performed in triplicate.[10]

Caption: RP-HPLC workflow for LogP determination.

Data Interpretation and Application

The data generated through these protocols provides a multidimensional profile of 3-(1H-pyrazol-4-yl)phenol.

-

A low, sharp melting point would confirm the purity of the synthesized batch.

-

Solubility data directly informs formulation strategies. If solubility is below the required therapeutic concentration, formulation techniques such as salt formation (if the pKa allows), co-solvents, or amorphous solid dispersions may be necessary.

-

The pKa value is crucial for predicting the compound's charge state in different physiological compartments (e.g., stomach vs. intestine), which in turn governs its absorption and distribution.

-

The LogP value helps predict its ability to cross the blood-brain barrier and other cellular membranes. A LogP value in the range of 1-3 is often considered optimal for oral drug candidates, balancing solubility with permeability.

Conclusion

This technical guide has outlined the essential physicochemical properties of 3-(1H-pyrazol-4-yl)phenol and provided robust, step-by-step protocols for their experimental determination. While computational and literature data on related isomers offer a preliminary sketch, the causality-driven experimental workflows described herein are indispensable for generating the precise and reliable data required by researchers, scientists, and drug development professionals. The rigorous characterization of these fundamental properties is a non-negotiable first step in unlocking the full therapeutic or commercial potential of this promising pyrazole derivative.

References

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. PubChem. Retrieved February 6, 2026, from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 6, 2026, from [Link]

-

ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. Retrieved February 6, 2026, from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University. Retrieved February 6, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 6, 2026, from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved February 6, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 6, 2026, from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved February 6, 2026, from [Link]

Sources

- 1. 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(1H-Pyrazol-3-yl)phenol 97 34810-67-8 [sigmaaldrich.com]

- 3. 2-(1H-PYRAZOL-3-YL)PHENOL | 34810-67-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to 3-(1H-pyrazol-4-yl)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-4-yl)phenol, a heterocyclic organic compound, has garnered significant interest within the medicinal chemistry landscape. Its structural architecture, featuring a phenol ring linked to a pyrazole moiety, positions it as a valuable scaffold for the development of novel therapeutic agents. The pyrazole nucleus is a well-established pharmacophore, present in a variety of clinically approved drugs, and is known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide provides a comprehensive overview of 3-(1H-pyrazol-4-yl)phenol, detailing its chemical identity, synthesis, and potential applications, with a particular focus on its emerging role as a kinase inhibitor in drug discovery.

Chemical Identity and Structure

CAS Number: 1240527-52-9

Molecular Formula: C₉H₈N₂O

The structure of 3-(1H-pyrazol-4-yl)phenol consists of a phenol group substituted at the meta-position with a 1H-pyrazol-4-yl ring. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique combination of a hydrogen-bond donating phenol and a versatile pyrazole core provides multiple points for molecular interactions and further chemical modifications, making it an attractive building block in the design of targeted therapies.

Structural Representation:

Biological Activity of Pyrazole-Phenol Derivatives: A Technical Guide to Rational Design and Evaluation

Topic: Biological Activity of Pyrazole-Phenol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pharmacophore Fusion Strategy

In medicinal chemistry, the "molecular hybridization" of two distinct pharmacophores is a high-yield strategy to overcome drug resistance and improve bioavailability. The pyrazole-phenol hybrid represents a privileged scaffold where the distinct electronic and steric properties of the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogens) synergize with the physicochemical properties of the phenol moiety (an aromatic ring with a hydroxyl group).

-

The Pyrazole Contribution: Acts as a robust scaffold that mimics the purine ring in ATP, making it an ideal ATP-competitive inhibitor for kinases (e.g., EGFR, VEGFR). It also serves as a hydrogen bond acceptor.

-

The Phenol Contribution: Provides a critical Hydrogen Bond Donor (HBD) capability, often anchoring the molecule to polar residues (e.g., Serine, Threonine, or Arginine) in the active sites of enzymes like COX-2 or Topoisomerase II. Furthermore, the phenolic hydroxyl group confers intrinsic antioxidant potential, scavenging Reactive Oxygen Species (ROS) that drive inflammatory and carcinogenic progression.

This guide details the structural logic, synthesis, and biological validation of these derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of pyrazole-phenol derivatives is governed by specific substitution patterns. The following logic applies to the rational design of these molecules:

The Phenolic Hydroxyl Position

-

Ortho-substitution (2-OH): Often facilitates intramolecular hydrogen bonding with the pyrazole nitrogens, locking the conformation and improving membrane permeability (LogP). However, this can sometimes reduce binding affinity if the -OH is required for intermolecular interactions with the protein target.

-

Para-substitution (4-OH): Maximizes steric freedom for the hydroxyl group to engage deep within enzyme pockets (e.g., the hydrophobic channel of COX-2). This is the preferred orientation for kinase inhibition.

Electronic Modulation

-

Electron-Withdrawing Groups (EWG): Substituents like

, -

Electron-Donating Groups (EDG): Groups like

or

Visualization of SAR Logic

Figure 1: Structural logic dictating the biological activity of pyrazole-phenol hybrids.

Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity (Kinase Inhibition)

Pyrazole-phenol derivatives function primarily as Type I ATP-competitive inhibitors .

-

Mechanism: The pyrazole ring occupies the adenine binding pocket of kinases (e.g., EGFR, VEGFR-2). The phenolic -OH forms hydrogen bonds with the "gatekeeper" residues or the hinge region backbone.

-

Key Insight: Derivatives with a 3,5-diarylpyrazole motif show superior potency against MCF-7 (Breast) and HepG2 (Liver) cancer lines due to optimized hydrophobic fitting.

Anti-inflammatory Activity (COX-2 Inhibition)[4][5]

-

Mechanism: Selective COX-2 inhibition is achieved when the bulky pyrazole scaffold prevents entry into the smaller COX-1 active site, while fitting into the larger COX-2 side pocket. The phenol group mimics the arachidonic acid substrate, hydrogen bonding with Arg120 and Tyr355 .

-

Advantage: Unlike traditional NSAIDs, the intrinsic antioxidant property of the phenol moiety reduces oxidative stress-induced gastric mucosal injury, offering a safer GI profile.

Antimicrobial Activity[3][5][6][7][8][9][10]

-

Mechanism: These derivatives disrupt bacterial cell membranes and inhibit DNA Gyrase (in bacteria) or

-demethylase (in fungi). -

Data: Compounds with electron-withdrawing halogens (Cl, F) on the phenol ring exhibit MIC values comparable to Ciprofloxacin against S. aureus and E. coli.

Experimental Protocols

Synthesis of Pyrazole-Phenol Derivatives (Claisen-Schmidt Pathway)

This protocol describes the synthesis of 3-(4-hydroxyphenyl)-5-phenyl-1H-pyrazole.

Reagents: 4-Hydroxyacetophenone, Benzaldehyde, Ethanol, NaOH (40%), Hydrazine Hydrate (80%), Glacial Acetic Acid.

Workflow:

-

Chalcone Formation (Step 1):

-

Dissolve 0.01 mol of 4-hydroxyacetophenone and 0.01 mol of benzaldehyde in 20 mL of ethanol.

-

Add 5 mL of 40% NaOH dropwise with continuous stirring at 0-5°C.

-

Stir for 3 hours at room temperature. The mixture will thicken and precipitate the chalcone intermediate.

-

Neutralize with dilute HCl, filter the solid, wash with cold water, and recrystallize from ethanol.

-

-

Cyclization (Step 2):

-

Dissolve 0.01 mol of the chalcone in 20 mL of glacial acetic acid.

-

Add 0.02 mol of hydrazine hydrate.

-

Reflux the mixture for 6-8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Pour reaction mixture into crushed ice. The pyrazole-phenol derivative will precipitate.

-

Filter, wash with water, and recrystallize from ethanol.

-

Figure 2: Two-step synthesis pathway via chalcone intermediate.

In Vitro Anticancer Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).[1]

-

Seeding: Plate

cells/well in 96-well plates containing DMEM media. Incubate for 24h at 37°C, 5% CO2. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media and add 100

L of DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curves to derive IC50.

Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

-

Preparation: Prepare stock solution of the derivative (1 mg/mL in DMSO).

-

Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 500

g/mL to 0.9 -

Inoculation: Add 10

L of bacterial suspension ( -

Controls:

-

Positive Control: Ciprofloxacin.

-

Negative Control: Sterile MHB + DMSO.

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Visualization: Add 10

L of Resazurin dye (0.01%). Incubate for 2 hours. A color change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.

Quantitative Data Summary

The following table summarizes typical activity ranges for optimized pyrazole-phenol derivatives based on recent literature [1][3][5].

| Activity Type | Target / Cell Line | Potency Metric | Typical Range (Active) | Reference Standard |

| Anticancer | MCF-7 (Breast) | IC50 | 0.08 - 5.0 | Doxorubicin (1-2 |

| Anticancer | EGFR Kinase | IC50 | 0.07 - 0.5 | Erlotinib (0.02 |

| Anti-inflammatory | COX-2 Enzyme | IC50 | 0.8 - 2.5 | Celecoxib (0.5 |

| Antimicrobial | S. aureus (MRSA) | MIC | 4.0 - 12.5 | Ciprofloxacin (0.5-1 |

| Antimicrobial | E. coli | MIC | 6.25 - 25 | Ampicillin (2-4 |

References

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Link

-

Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives. RSC Advances. (2025). Link

-

Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Oncology. (2019). Link

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. (2025). Link

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. Molecules. (2021). Link

-

Pyrazoles modulate the inflammatory process through the inhibition of COX-2 activity. Porto Biomedical Journal. (2023). Link

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(1H-pyrazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(1H-pyrazol-4-yl)phenol. This molecule is of significant interest in medicinal chemistry and drug development due to the presence of both a pyrazole ring, a common pharmacophore, and a phenol group, which can participate in crucial hydrogen bonding interactions. A thorough understanding of its spectroscopic properties is paramount for its synthesis, identification, and further application in drug discovery pipelines.

This document moves beyond a simple recitation of data. It is structured to provide a cohesive narrative, explaining the "why" behind the expected spectral features and the experimental choices made during data acquisition. The protocols described are designed to be self-validating, ensuring the integrity and reproducibility of the results.

Molecular Structure and Spectroscopic Overview

3-(1H-pyrazol-4-yl)phenol is a bifunctional molecule featuring a five-membered aromatic pyrazole ring linked at its 4-position to a phenol ring at the 3-position. This unique arrangement of two aromatic systems influences the electronic environment of each proton and carbon atom, leading to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-(1H-pyrazol-4-yl)phenol, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-(1H-pyrazol-4-yl)phenol is expected to show distinct signals for the protons on both the pyrazole and phenol rings, as well as the labile protons of the N-H and O-H groups. The exact chemical shifts can be influenced by the solvent used, due to its hydrogen bonding capabilities.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-5' (Pyrazole) | ~7.8 - 8.2 | Singlet (broad) | - |

| H-2 (Phenol) | ~7.2 - 7.4 | Singlet or Doublet | ~1-2 |

| H-6 (Phenol) | ~7.1 - 7.3 | Triplet | ~8 |

| H-4 (Phenol) | ~6.8 - 7.0 | Doublet of doublets | ~8, 2 |

| H-5 (Phenol) | ~6.7 - 6.9 | Triplet of doublets | ~8, 2 |

| OH (Phenol) | ~9.5 - 10.0 | Singlet (broad) | - |

| NH (Pyrazole) | ~12.5 - 13.5 | Singlet (broad) | - |

Interpretation and Rationale:

-

Pyrazole Protons (H-3', H-5'): The protons on the pyrazole ring are expected to be in a similar chemical environment and may appear as a single, broad singlet due to tautomerism. Their downfield shift is attributed to the aromatic nature of the pyrazole ring.

-

Phenol Protons: The protons on the phenol ring will exhibit characteristic splitting patterns based on their ortho, meta, and para relationships. The electron-donating hydroxyl group will cause a general upfield shift compared to unsubstituted benzene.

-

Labile Protons (OH and NH): The phenolic OH and pyrazole NH protons are acidic and their signals are typically broad. Their chemical shifts are highly dependent on solvent and concentration. In DMSO-d₆, a hydrogen-bond accepting solvent, these signals are expected to be significantly downfield.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lower sensitivity of the ¹³C nucleus, longer acquisition times are often necessary.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3' and C-5' (Pyrazole) | ~130 - 140 |

| C-4' (Pyrazole) | ~100 - 110 |

| C-1 (Phenol) | ~135 - 145 |

| C-3 (Phenol) | ~155 - 160 |

| C-2 (Phenol) | ~110 - 115 |

| C-6 (Phenol) | ~128 - 132 |

| C-4 (Phenol) | ~115 - 120 |

| C-5 (Phenol) | ~118 - 122 |

Interpretation and Rationale:

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system. The carbon attached to the phenol ring (C-4') will be shielded compared to the other pyrazole carbons.

-

Phenol Carbons: The carbon bearing the hydroxyl group (C-3) will be the most downfield in the phenol ring due to the deshielding effect of the oxygen atom. The other carbons will show shifts consistent with a substituted benzene ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(1H-pyrazol-4-yl)phenol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of labile N-H and O-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a wider spectral width (e.g., 0-180 ppm).

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Workflow for NMR Analysis

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of 3-(1H-pyrazol-4-yl)phenol, utilizing NMR, IR, and Mass Spectrometry, provides a detailed and self-validating framework for its structural confirmation. The predicted data, based on established principles and analysis of related compounds, offers a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the advancement of research and development in medicinal chemistry.

References

-

General Spectroscopic Characterization of Pyrazoles

- Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Source: PMC - NIH

-

URL: [Link]

-

¹³C NMR of Pyrazole Derivatives

- Title: 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6

- Source: ResearchG

-

URL: [Link]

-

Synthesis and Characterization of Pyrazoles

- Title: Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candid

- Source: Letters in Applied NanoBioScience

-

URL: [Link]

-

¹H NMR of Pyrazole

- Title: 1 H-NMR spectrum of pyrazole

- Source: ResearchG

-

URL: [Link]

-

IR Spectra of Pyrazoles

- Title: Structure and IR Spectra of 3(5)

- Source: PMC - NIH

-

URL: [Link]

-

Mass Spectrometry of Pyrazoles

- Title: Trends for Pyrazole Fragmentation Determined by Gas Chrom

- Source: ResearchG

-

URL: [Link]

The Pyrazole Pharmacophore: A Technical Guide to Discovery, Synthesis, and Medicinal Application

Executive Summary

This technical guide analyzes the discovery, synthetic evolution, and pharmacological proliferation of pyrazole-containing compounds.[1][2] From Ludwig Knorr’s serendipitous discovery in 1883 to the design of fourth-generation kinase inhibitors, the pyrazole ring (

Chapter 1: The Genesis of Synthetic Therapeutics (1883)

The history of pyrazoles is inextricably linked to the birth of the synthetic pharmaceutical industry. In 1883, German chemist Ludwig Knorr attempted to synthesize quinoline derivatives (related to quinine) to treat malaria.

The "Antipyrine" Mistake

Knorr reacted ethyl acetoacetate with phenylhydrazine , expecting a quinoline structure. Instead, he isolated a five-membered heterocycle containing two adjacent nitrogen atoms.[2][3][4][5][6]

-

Compound: 1-phenyl-2,3-dimethyl-5-pyrazolone (Antipyrine/Phenazone).

-

Significance: While it failed as an anti-malarial, it exhibited potent analgesic and antipyretic properties. It became one of the first synthetic drugs to compete with natural salicylates, marking the transition from extraction-based pharmacy to synthetic medicinal chemistry.

Chapter 2: Synthetic Methodology & Protocols

The Knorr Pyrazole Synthesis remains the foundational method for constructing the pyrazole core.[2] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (e.g.,

Mechanism of Action

The reaction proceeds via a condensation-cyclization pathway. The hydrazine nitrogen attacks the ketone carbonyl (more electrophilic), forming a hydrazone intermediate. The second nitrogen then attacks the ester carbonyl, followed by the elimination of water and alcohol to aromatize the system.

Figure 1: Logical flow of the Knorr Pyrazole Synthesis mechanism.

Standardized Laboratory Protocol

Objective: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Classic Knorr Product).

Reagents:

-

Ethyl acetoacetate (13.0 g, 0.1 mol)

-

Phenylhydrazine (10.8 g, 0.1 mol)

-

Acetic Acid (glacial, catalytic amount)

-

Ethanol (solvent)[7]

Step-by-Step Workflow:

-

Preparation: In a 250 mL round-bottom flask, dissolve Ethyl acetoacetate in 50 mL of ethanol.

-

Addition: Add Phenylhydrazine dropwise over 15 minutes with constant stirring. Caution: Reaction is exothermic.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 1-2 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).[6]

-

Isolation: Cool the reaction mixture in an ice bath. The pyrazolone derivative should precipitate as a solid.

-

Purification: Filter the solid under vacuum. Recrystallize from hot ethanol to yield white/off-white crystals.

-

Validation: Confirm structure via

(look for characteristic singlet of

Chapter 3: The Golden Age of Pharmacology

Following Antipyrine, the pyrazole scaffold evolved through three distinct generations of drug discovery.

The NSAID Era (1940s-1960s)

-

Phenylbutazone: Introduced in 1949. A pyrazolidine-3,5-dione derivative. It was a potent anti-inflammatory for rheumatoid arthritis but was restricted due to bone marrow toxicity (agranulocytosis).

-

Dipyrone (Metamizole): A prodrug of 4-methylaminoantipyrine, still widely used in some countries as a powerful analgesic, though banned in others (USA) due to safety concerns.

The COX-2 Specificity Revolution (1990s)

The discovery of the inducible COX-2 isoenzyme led to the design of Celecoxib (Celebrex) .

Design Logic: Traditional NSAIDs (like aspirin) inhibit both COX-1 (gastro-protective) and COX-2 (inflammatory).[9] Researchers needed a molecule that fit the COX-2 active site but was too bulky for COX-1.

-

The Pyrazole Solution: The rigid pyrazole core served as a central hub to orient a sulfonamide group and a trifluoromethyl group at specific angles.

-

Result: The sulfonamide binds to a hydrophilic side pocket present in COX-2 but blocked in COX-1, achieving >300-fold selectivity.

Figure 2: Structural rationale for Celecoxib's selectivity using the pyrazole scaffold.

Chapter 4: Modern Applications & Kinase Inhibitors

In the 21st century, the pyrazole ring has become a staple in oncology, specifically for ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrazole ring often mimic the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of kinase enzymes.

Table 1: Key Pyrazole-Containing Pharmaceuticals[5][10]

| Drug Name | Indication | Target | Role of Pyrazole Ring | Year Approved |

| Antipyrine | Pain/Fever | COX (Non-selective) | Core scaffold | 1887 |

| Celecoxib | Arthritis | COX-2 (Selective) | Rigid linker/Orientation | 1998 |

| Sildenafil | Erectile Dysfunction | PDE5 | Fused Pyrazolopyrimidine | 1998 |

| Rimonabant | Obesity (Withdrawn) | CB1 (Inverse Agonist) | Central core | 2006 (EU) |

| Crizotinib | NSCLC (Lung Cancer) | ALK/ROS1 Kinase | Hinge binder (H-bond donor/acceptor) | 2011 |

| Ruxolitinib | Myelofibrosis | JAK1/JAK2 | Hinge binder | 2011 |

| Ibrutinib | Lymphoma | BTK | Fused Pyrazolopyrimidine | 2013 |

Chapter 5: SAR & Privileged Scaffold Properties

Why is the pyrazole ring "privileged"? It offers a unique balance of physicochemical properties that allow medicinal chemists to fine-tune drug-like parameters.

-

Hydrogen Bonding: Pyrazole acts as both a hydrogen bond donor (NH) and acceptor (N:). This duality is critical for binding to enzyme active sites (e.g., the kinase hinge region).

-

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

- and -

Dipole Moment: The high dipole moment enhances solubility compared to carbocyclic analogs (like benzene).

-

Metabolic Stability: The aromatic ring is generally resistant to oxidative metabolism, prolonging the drug's half-life.

SAR Visualization: The Pyrazole Template

Figure 3: Structure-Activity Relationship (SAR) map of the pyrazole ring.

References

-

Knorr, L. (1883).[2][7][10] "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of acetoacetic ester on phenylhydrazine).[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

-

Bruneau, P., & Delouvrié, B. (2006). "Rimonabant (Acomplia)". Drugs of the Future, 31(5), 400. Link

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

-

Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)". Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

-

Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews, 111(11), 6984–7034. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. mdpi.com [mdpi.com]

- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

Unlocking the Therapeutic Potential of 3-(1H-pyrazol-4-yl)phenol: A Technical Guide to Target Identification and Validation

Introduction: A Tale of Two Moieties with Therapeutic Promise

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores often paves the way for novel therapeutic agents with unique biological activities. The molecule 3-(1H-pyrazol-4-yl)phenol represents a fascinating convergence of two such privileged scaffolds: the pyrazole ring and the phenol group. The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Indeed, several FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring its therapeutic relevance.[3] The phenol moiety, on the other hand, is a well-known structural motif in natural and synthetic bioactive compounds, contributing to antioxidant and antiseptic properties.

This technical guide provides a prospective analysis of the potential therapeutic targets of the novel compound, 3-(1H-pyrazol-4-yl)phenol. As this specific molecule is not extensively characterized in the current literature, this document serves as a roadmap for researchers and drug development professionals to systematically investigate its therapeutic potential. We will delve into hypothesized targets based on structural analogy to known bioactive compounds, and provide detailed, field-proven experimental protocols for their validation.

Hypothesized Therapeutic Arenas and Molecular Targets

The hybrid structure of 3-(1H-pyrazol-4-yl)phenol suggests a multi-target potential, spanning across oncology, neurodegenerative disorders, and inflammatory conditions. Below, we outline the most promising therapeutic targets, the rationale for their selection, and a strategic approach for their experimental validation.

Oncology: Targeting Aberrant Cell Signaling and Epigenetics

The antiproliferative activity of pyrazole derivatives is well-documented, with many compounds exerting their effects through the inhibition of key players in cancer cell signaling and survival.[4]

Rationale: A significant number of pyrazole-based drugs are potent kinase inhibitors.[5] The pyrazole scaffold can effectively occupy the ATP-binding pocket of various kinases, leading to the downregulation of oncogenic signaling pathways. Given the structural similarities, 3-(1H-pyrazol-4-yl)phenol is a prime candidate for targeting kinases such as Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). Inhibition of the JAK-STAT pathway, for instance, has proven effective in treating myeloproliferative neoplasms.[3]

Experimental Validation Workflow:

Caption: Workflow for kinase target validation of 3-(1H-pyrazol-4-yl)phenol.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a generalized, robust method for assessing the inhibitory activity of 3-(1H-pyrazol-4-yl)phenol against a panel of purified kinases.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-(1H-pyrazol-4-yl)phenol in 100% DMSO.

-

Prepare a 2X kinase buffer (specific composition will depend on the kinase being assayed, but typically contains a buffer like Tris-HCl, MgCl2, and a reducing agent like DTT).

-

Prepare a 2X substrate solution (peptide or protein substrate specific to the kinase) in kinase buffer.

-

Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.[6]

-

Prepare a stop solution (e.g., EDTA) to terminate the kinase reaction.

-

Prepare the detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).[7]

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the test compound at various concentrations (serially diluted from the stock) to the wells. For the control, add 2.5 µL of DMSO.

-

Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a pre-mixed 2X substrate and 2X ATP solution.

-

Incubate the plate at 30°C for 1 hour (the optimal time should be determined empirically to ensure the reaction is in the linear range).

-

Stop the reaction by adding 5 µL of the stop solution.

-

Add 10 µL of the detection reagent and incubate as per the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Rationale: HDAC inhibitors are an emerging class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. Several pyrazole-containing compounds have been reported to exhibit HDAC inhibitory activity.[8][9][10] The structural features of 3-(1H-pyrazol-4-yl)phenol, particularly the presence of a nitrogen-containing heterocycle, suggest it could potentially interact with the zinc ion in the active site of HDAC enzymes.

Signaling Pathway: HDACs and Transcriptional Regulation

Caption: Role of HDACs in transcriptional regulation and potential inhibition by 3-(1H-pyrazol-4-yl)phenol.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol provides a method for measuring the in vitro inhibitory activity of 3-(1H-pyrazol-4-yl)phenol against HDAC enzymes.[11][12][13]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-(1H-pyrazol-4-yl)phenol in DMSO.

-

Prepare HDAC assay buffer.

-

Prepare the fluorogenic HDAC substrate solution.

-

Prepare the developer solution.

-

Use a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[13]

-

Use purified recombinant HDAC enzyme.

-

-

Assay Procedure (96-well black plate):

-

Add 50 µL of HDAC assay buffer to each well.

-

Add 5 µL of the test compound at various concentrations or positive control.

-

Add 20 µL of purified HDAC enzyme and incubate for 10 minutes at 37°C.

-

Start the reaction by adding 25 µL of the HDAC substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and develop the signal by adding 10 µL of developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure fluorescence (Excitation: 350-380 nm, Emission: 440-460 nm).[13]

-

-

Data Analysis:

-

Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.

-

Neurodegenerative Disorders: Modulating Neurotransmitter Levels

Rationale: Pyrazoline derivatives, which are structurally related to pyrazoles, have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B).[14][15][16] These enzymes are crucial for the degradation of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[17] The pyrazole ring in 3-(1H-pyrazol-4-yl)phenol could potentially interact with the active site of MAO enzymes.

Experimental Protocol: MAO-A/B Inhibitor Screening Assay

This fluorometric assay is designed to screen for inhibitors of MAO-A and MAO-B.[18][19]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-(1H-pyrazol-4-yl)phenol in DMSO.

-

Prepare MAO-A and MAO-B assay buffers.

-

Prepare the respective MAO substrates (e.g., tyramine).

-

Prepare a probe that reacts with H2O2 (a byproduct of the MAO reaction) to produce a fluorescent signal.

-

Use known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.[20]

-

Use purified MAO-A and MAO-B enzymes.

-

-

Assay Procedure (96-well black plate):

-

Add 50 µL of the respective MAO assay buffer to each well.

-

Add 10 µL of the test compound at various concentrations or a positive control.

-

Add 20 µL of the MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.

-

Add 20 µL of the probe.

-

Initiate the reaction by adding 20 µL of the substrate.

-

Incubate at 37°C for 30-60 minutes, protected from light.

-

Measure fluorescence (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis:

-

Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

-

Anti-Inflammatory Applications: Targeting Key Inflammatory Mediators

Rationale: The pyrazole scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, a selective COX-2 inhibitor.[21] Pyrazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[22][23] The phenol moiety can also contribute to anti-inflammatory effects through its antioxidant properties.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the inhibition of prostaglandin production by COX-1 and COX-2.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3-(1H-pyrazol-4-yl)phenol in DMSO.

-

Prepare reaction buffer (e.g., Tris-HCl).

-

Prepare a solution of arachidonic acid (substrate).

-

Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Use a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

-

Assay Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or control in the reaction buffer for 15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a solution of hydrochloric acid.

-

Measure the concentration of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE2 production and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Cell-Based Assays for Phenotypic Screening

Following the identification of promising "hits" in biochemical assays, it is crucial to evaluate the effects of 3-(1H-pyrazol-4-yl)phenol in a more physiologically relevant context using cell-based assays.[24][25][26][27]

Table 1: Recommended Cell-Based Assays

| Therapeutic Area | Assay | Cell Lines | Endpoint |

| Oncology | Cell Viability/Cytotoxicity | A panel of cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HEK293) | IC50 determination (e.g., using MTT or CellTiter-Glo assay) |

| Apoptosis Assay | Relevant cancer cell line | Quantification of apoptotic cells (e.g., using Annexin V/PI staining and flow cytometry) | |

| Cell Cycle Analysis | Relevant cancer cell line | Distribution of cells in different phases of the cell cycle (e.g., using propidium iodide staining and flow cytometry) | |

| Neuroprotection | Oxidative Stress-Induced Cell Death | Neuronal cell line (e.g., SH-SY5Y) treated with an oxidative stressor (e.g., H2O2 or 6-OHDA) | Measurement of cell viability and reactive oxygen species (ROS) levels |

| Anti-inflammatory | LPS-Induced Cytokine Production | Macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) | Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the supernatant by ELISA |

Conclusion and Future Directions

The chimeric structure of 3-(1H-pyrazol-4-yl)phenol presents a compelling starting point for a drug discovery campaign. The systematic approach outlined in this guide, from hypothesis-driven target selection to rigorous experimental validation, provides a clear path forward for elucidating its therapeutic potential. Initial screening against a broad panel of kinases, HDACs, MAOs, and COX enzymes will likely yield valuable insights into its primary mechanism(s) of action. Positive results from these in vitro studies should be followed by more complex cell-based assays to confirm on-target activity and assess the phenotypic consequences. Ultimately, promising lead compounds can be advanced into in vivo models of cancer, neurodegeneration, or inflammation to evaluate their efficacy and safety profiles. The journey from a novel chemical entity to a clinically viable therapeutic is long and challenging, but for a molecule with the pedigree of 3-(1H-pyrazol-4-yl)phenol, it is a journey worth embarking upon.

References

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

-

Pyrazole derivatives with anticancer activity (compounds 112–125). ResearchGate. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. MDPI. [Link]

-

Neuroprotective Activity of Pyrazolone Derivatives Against Paraquat-induced Oxidative Stress and Locomotor Impairment in Drosoph. Scope Database. [Link]

-

Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group. PMC - NIH. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. [Link]

-

Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - NIH. [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. [Link]

-

Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

-

Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. PubMed. [Link]

-

A Novel Approach for Drug-Target Interactions Prediction Based on Multimodal Deep Autoencoder. PMC - NIH. [Link]

-

In vitro JAK kinase activity and inhibition assays. PubMed - NIH. [Link]

-

EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

-

Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. ResearchGate. [Link]

-

A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit. Elabscience. [Link]

-

Cancer Cell-Based Assays. Charles River. [Link]

-

Experimental validation of predicted drug-target interactions. ResearchGate. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]

-

IIFDTI: predicting drug–target interactions through interactive and independent features based on attention mechanism. Bioinformatics. [Link]

-

Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[28]-Shogaol Derivatives. NIH. [Link]

-

Cell-based assays on the rise. BMG LABTECH. [Link]

-

Pyrazoline derivatives which inhibit MAO–A and B. ResearchGate. [Link]

-

In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. CiteAb. [Link]

-

Drug–Target Interaction Prediction Based on an Interactive Inference Network. MDPI. [Link]

-

Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. NIH. [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. ResearchGate. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

-

Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. PubMed Central. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bioassaysys.com [bioassaysys.com]

- 19. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit - Elabscience® [elabscience.com]

- 20. assaygenie.com [assaygenie.com]

- 21. researchgate.net [researchgate.net]

- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. criver.com [criver.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. miltenyibiotec.com [miltenyibiotec.com]

- 28. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Privileged Scaffolds: A Technical Guide to the Structural Analogues and Derivatives of 3-(1H-Pyrazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(1H-pyrazol-4-yl)phenol scaffold has emerged as a significant "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity for molecular recognition across a diverse range of biological targets. This technical guide provides an in-depth exploration of the structural analogues and derivatives of this core, offering insights into their rational design, synthesis, and structure-activity relationships (SAR). We will delve into the critical role of this scaffold in the development of kinase inhibitors, particularly those targeting the JAK-STAT signaling pathway, and explore its broader therapeutic potential. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of the 3-(1H-pyrazol-4-yl)phenol core in their drug discovery endeavors.

Introduction: The Ascendancy of the Pyrazolylphenol Scaffold

The pyrazole nucleus is a cornerstone in modern drug discovery, with numerous approved drugs featuring this five-membered heterocycle.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive component in the design of bioactive molecules.[3] When coupled with a phenol ring, as in 3-(1H-pyrazol-4-yl)phenol, the resulting scaffold presents a versatile platform for generating libraries of compounds with diverse pharmacological activities. The phenolic hydroxyl group can act as a crucial hydrogen bond donor, mimicking the function of key amino acid residues in protein active sites, while the pyrazole ring can engage in various non-covalent interactions and serve as a hub for further functionalization.

Notably, the pyrazole moiety is increasingly being recognized as a bioisostere for phenol, offering a more lipophilic and metabolically stable alternative.[1][3] This guide will dissect the key attributes of the 3-(1H-pyrazol-4-yl)phenol core and provide a systematic overview of the strategies employed to modify its structure to achieve desired therapeutic effects.

Synthetic Strategies: Building the Core and Its Variants

The construction of the 3-(1H-pyrazol-4-yl)phenol scaffold and its derivatives can be achieved through several synthetic routes. A common and efficient approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the C-C bond between the pyrazole and phenyl rings.[4]

General Synthesis of the 3-(1H-Pyrazol-4-yl)phenol Core

A representative synthetic pathway to the core structure is outlined below. This multi-step process typically begins with the formation of a suitably protected and functionalized pyrazole ring, followed by a cross-coupling reaction with a protected phenol derivative.

Caption: General workflow for the synthesis of the 3-(1H-pyrazol-4-yl)phenol core.

Experimental Protocol: Synthesis of a Representative 3-(1H-Pyrazol-4-yl)phenol Derivative

-

Step 1: Pyrazole Ring Formation. To a solution of a suitable β-dicarbonyl compound in a polar solvent (e.g., ethanol), add hydrazine hydrate. Reflux the mixture for 2-4 hours. After cooling, the pyrazole product can be isolated by filtration or extraction.

-

Step 2: N-Protection. Protect the pyrazole nitrogen using a suitable protecting group (e.g., tert-butoxycarbonyl (Boc) or trityl) to prevent side reactions in subsequent steps.

-

Step 3: Halogenation of the Pyrazole Ring. Introduce a halogen (e.g., bromine or iodine) at the 4-position of the pyrazole ring using a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

-

Step 4: Suzuki-Miyaura Cross-Coupling. In a degassed solvent system (e.g., 1,4-dioxane/water), combine the halogenated pyrazole, a suitably protected hydroxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).[5] Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

Step 5: Deprotection. Remove the protecting groups from the pyrazole nitrogen and the phenolic hydroxyl group using appropriate deprotection conditions (e.g., acidic conditions for Boc or mild acid for a methoxy group) to yield the final 3-(1H-pyrazol-4-yl)phenol derivative.

Structural Analogues and Derivatives: Exploring Chemical Space

The 3-(1H-pyrazol-4-yl)phenol scaffold offers multiple points for diversification to explore structure-activity relationships. Key modifications can be made at the pyrazole ring, the phenol ring, and the linkage between them.

Modifications of the Pyrazole Ring

-

N-Substitution: The nitrogen atoms of the pyrazole ring are common sites for substitution. Alkylation or arylation of the N1 position can influence the compound's pharmacokinetic properties and binding interactions.

-

C-Substitution: The carbon atoms at positions 3 and 5 of the pyrazole ring can be functionalized with a variety of substituents, including alkyl, aryl, and heterocyclic groups, to probe specific interactions within a target's binding site.

Modifications of the Phenol Ring

-

Substitution on the Aromatic Ring: The introduction of substituents on the phenol ring can modulate the electronic properties of the hydroxyl group and introduce additional points of interaction with the target protein. Common modifications include the addition of halogens, alkyl groups, and methoxy groups.

-

Bioisosteric Replacement of the Phenol: To overcome potential metabolic liabilities associated with the phenol group, such as glucuronidation, various bioisosteric replacements can be considered.[6][7] These include other hydrogen bond-donating heterocycles that can mimic the key interactions of the phenolic hydroxyl group.

Therapeutic Applications and Biological Activity